2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid
Overview
Description
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid is a chemical compound with the molecular formula C15H12N2O2S2 and a molecular weight of 316.40 g/mol . This compound is characterized by its thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of the benzoic acid moiety adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid typically involves the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. Common reagents include sulfur-containing compounds and nitrogen sources under cyclization conditions.
Attachment of the Benzoic Acid Moiety: The thienopyrimidine core is then functionalized with a benzoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
Uniqueness
2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid is unique due to its combination of the thienopyrimidine core and the benzoic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-8-9(2)20-13-12(8)14(17-7-16-13)21-11-6-4-3-5-10(11)15(18)19/h3-7H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPXEPYUAQIFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=CC=CC=C3C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331226 | |
Record name | 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24834026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
726151-17-3 | |
Record name | 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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